

An In-depth Technical Guide to the Solubility of Levomethadyl Acetate Hydrochloride

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Compound of Interest

Compound Name: *Levomethadyl acetate hydrochloride*

Cat. No.: *B1675122*

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Introduction

Levomethadyl acetate hydrochloride (LAAM), chemically known as levo-alpha-6-dimethylamino-4,4-diphenyl-3-heptyl acetate hydrochloride, is a synthetic opioid agonist.[1] Historically, it was utilized as a second-line treatment for opioid dependence, offering a longer duration of action compared to methadone.[2][3][4] Understanding the solubility of this active pharmaceutical ingredient (API) is fundamental for its formulation, bioavailability, and analytical characterization. This technical guide provides a comprehensive overview of the known solubility of **levomethadyl acetate hydrochloride** in various solvents, details the experimental protocols for its determination, and presents a visual workflow of the solubility testing process.

Physicochemical Properties

Levomethadyl acetate hydrochloride is a white crystalline powder.[1] Its hydrochloride salt form has a molecular weight of approximately 389.95 g/mol .[1][5]

Solubility Profile

The solubility of a drug substance is a critical physicochemical property that influences its absorption and distribution in the body. The available quantitative and qualitative solubility data for **levomethadyl acetate hydrochloride** are summarized below.

Quantitative Solubility Data

The following table presents the known quantitative solubility of **levomethadyl acetate hydrochloride** in water. Despite a comprehensive literature search, specific quantitative solubility data in other organic solvents at various temperatures are not readily available in published literature.

Solvent	Solubility	Temperature (°C)	Source
Water	>15 mg/mL	Not Specified	[1][6]
Water	15 mg/mL	Not Specified	[7]

Qualitative Solubility Data

Qualitative assessments have determined the solubility of **levomethadyl acetate hydrochloride** in several organic solvents.

Solvent	Qualitative Solubility	Source
Ethanol	Soluble	[1]
Methyl Ethyl Ketone	Soluble	[1]
Dimethyl Sulfoxide (DMSO)	Soluble	[2]

Experimental Protocols for Solubility Determination

The determination of a compound's solubility is a fundamental procedure in pharmaceutical sciences. The "shake-flask" method is the gold standard for determining thermodynamic solubility due to its reliability and reproducibility. The following is a detailed methodology for determining the solubility of **levomethadyl acetate hydrochloride** in a given solvent.

Principle

The shake-flask method involves adding an excess amount of the solid drug to a known volume of solvent. The mixture is then agitated at a constant temperature for a sufficient period to allow for the establishment of equilibrium between the undissolved solid and the dissolved

drug in solution. After reaching equilibrium, the undissolved solid is separated from the saturated solution, and the concentration of the dissolved drug in the clear supernatant is quantified using a suitable analytical technique.

Materials and Equipment

- **Levomethadyl acetate hydrochloride** (pure, solid form)
- Solvent of interest (e.g., purified water, ethanol, methanol, acetonitrile)
- Vials or flasks with screw caps
- Thermostatic shaker or incubator capable of maintaining a constant temperature
- Analytical balance
- Syringes and syringe filters (e.g., 0.45 μm PTFE or other compatible material)
- Volumetric flasks and pipettes
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
- Mobile phase and other necessary reagents for the analytical method

Procedure

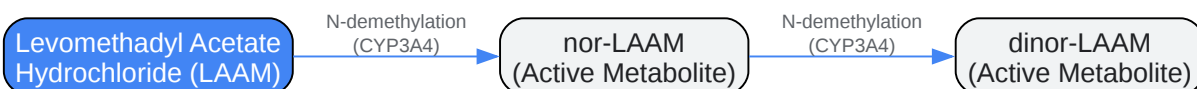
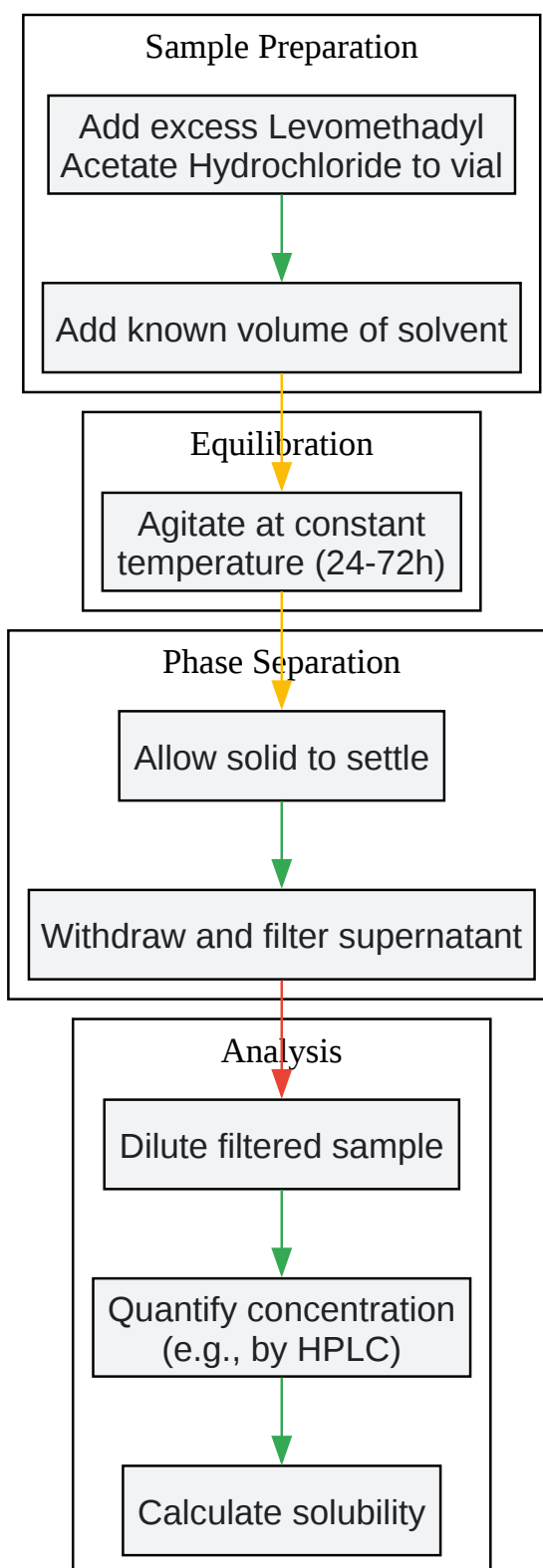
- **Preparation of the Sample:** Add an excess amount of **levomethadyl acetate hydrochloride** to a series of vials or flasks. The presence of undissolved solid at the end of the experiment is crucial to ensure that a saturated solution has been achieved.
- **Addition of Solvent:** Accurately add a known volume of the desired solvent to each vial.
- **Equilibration:** Securely cap the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium is reached. The exact time required for equilibration should be determined experimentally by analyzing samples at different time points until the concentration of the dissolved drug remains constant.

- **Phase Separation:** Once equilibrium is achieved, allow the vials to stand undisturbed at the constant temperature to permit the undissolved solid to settle.
- **Sampling:** Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a syringe filter to remove any undissolved microparticles.
- **Sample Dilution:** Accurately dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the chosen analytical method.
- **Quantification:** Analyze the diluted samples using a validated analytical method, such as HPLC-UV. Prepare a calibration curve using standard solutions of **levomethadyl acetate hydrochloride** of known concentrations.
- **Calculation:** Determine the concentration of **levomethadyl acetate hydrochloride** in the diluted sample from the calibration curve. Calculate the solubility in the original saturated solution by accounting for the dilution factor. The solubility is typically expressed in mg/mL or g/100 mL.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in the shake-flask method for determining the equilibrium solubility of a compound.



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Phone: (601) 213-4426

Email: info@benchchem.com